molecular formula C17H29BClNO2 B7971222 Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride

Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B7971222
M. Wt: 325.7 g/mol
InChI Key: YDXFBLRMIWIJSI-UHFFFAOYSA-N
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Description

Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride is a boronate ester-containing amine hydrochloride salt. Its structure features a phenyl ring substituted at the meta position with a tetramethyl-1,3,2-dioxaborolane group and at the benzyl position with a diethylamine moiety, forming a hydrochloride salt. This compound combines the reactivity of a boronate ester (useful in Suzuki-Miyaura cross-coupling reactions) with the solubility-enhancing properties of an amine hydrochloride. Such bifunctional molecules are valuable intermediates in medicinal chemistry and materials science.

Properties

IUPAC Name

N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFBLRMIWIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride (CAS 2724208-30-2) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

  • Molecular Formula : C17H29BClNO2
  • Molecular Weight : 303.28 g/mol
  • IUPAC Name : Diethyl(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylamine hydrochloride

The presence of the dioxaborolane moiety suggests potential interactions with biological targets through boron chemistry, which is known for its ability to form stable complexes with various biomolecules.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Boron-containing compounds have been shown to inhibit enzymes such as serine proteases and phosphatases.
  • Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the dioxaborolane group, which can stabilize free radicals.
  • Cellular Uptake : The amine functional group can facilitate cellular uptake and interaction with various cellular components.

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Treatment : Preliminary studies indicate that boron compounds can enhance the efficacy of certain chemotherapeutics by targeting cancer cells more selectively.
  • Neuroprotective Effects : There is emerging evidence that boron compounds may offer neuroprotective benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The target compound is compared to analogues with modifications in boronate position , amine substituents , and additional functional groups . These variations influence reactivity, solubility, and stability.

Table 1: Structural and Functional Comparison
Compound Identifier (CAS) Boronate Position Amine Substituent Additional Groups Key Properties Reference ID
Target Compound 3-position Diethylamine (HCl) None Hydrochloride salt enhances solubility; diethyl group increases lipophilicity.
[1011460-69-7] 3-position Primary amine 4-Methyl Methyl group increases steric hindrance; lower lipophilicity.
[1150271-47-8] 2-position Dimethylamine None Ortho-boronate may hinder coupling reactivity; dimethylamine reduces bulk.
[2096337-36-7] (N-(3-Chloro-4-boronate benzyl)-tert-butylamine) 4-position tert-Butylamine 3-Chloro Chlorine introduces electron-withdrawing effects; tert-butyl enhances steric bulk.
2189684-53-3 (Indazole-boronate) 7-position (Indazole) 3-Amine 4-Chloro, 1-Trifluoroethyl Heterocyclic system alters electronic properties; trifluoroethyl enhances metabolic stability.

Impact of Structural Differences

A. Boronate Position
  • Meta-substitution (target compound): Balances electronic effects and steric accessibility for cross-coupling reactions.
  • Ortho-substitution ([1150271-47-8]): May reduce coupling efficiency due to proximity to the amine group .
  • Heterocyclic boronate (2189684-53-3): Alters resonance and stability, favoring applications in kinase inhibitors .
B. Amine Substituents
  • The hydrochloride salt counters this by enhancing ionic character .
  • tert-Butylamine ([2096337-36-7]): Introduces significant steric bulk, which may hinder binding in biological targets but improve metabolic stability .
C. Additional Functional Groups
  • 3-Chloro ([2096337-36-7]): Electron-withdrawing effect activates the boronate for coupling but may increase susceptibility to nucleophilic attack .

Reactivity in Cross-Coupling Reactions

The meta-boronate group in the target compound positions it favorably for Suzuki-Miyaura coupling , a key reaction in biaryl synthesis . However, the hydrochloride salt necessitates careful pH control during reactions to prevent boronate hydrolysis.

Q & A

Q. Optimization :

  • Use degassed solvents to prevent boronate oxidation.
  • Monitor reaction progress with TLC or LC-MS to minimize by-products.
  • Purify via column chromatography (silica gel, methanol/DCM gradient) to isolate the hydrochloride form .

How should researchers characterize purity and structural fidelity post-synthesis?

Level : Basic
Answer :

  • Purity : Assess via HPLC (C18 column, acetonitrile/water + 0.1% TFA) or 1^{1}H NMR (integration of residual solvent peaks).
  • Structural confirmation :
    • 11^{11}B NMR: A singlet near δ 30 ppm confirms the boronate group .
    • High-resolution mass spectrometry (HRMS): Verify molecular ion [M+H]+^+ at m/z 297.629 (C15_{15}H25_{25}BClNO2_2) .
    • FT-IR: B-O stretching (~1350 cm1^{-1}) and N-H vibrations (~2500 cm1^{-1}) .

What advanced techniques enhance this compound’s utility in Suzuki-Miyaura couplings?

Level : Advanced
Answer :
Key parameters :

  • Catalyst selection : Pd(PPh3_3)4_4 or SPhos-Pd-G3 for sterically hindered substrates .
  • Solvent system : Dioxane/water (4:1) with K2_2CO3_3 as base, heated to 80°C under N2_2 .
  • Additives : LiCl (0.5–1.0 eq) stabilizes the boronate and accelerates transmetallation .

Q. Troubleshooting :

  • Low coupling efficiency: Screen ligands (e.g., XPhos) or switch to microwave-assisted conditions (120°C, 20 min).
  • By-product formation: Use scavenger resins (e.g., QuadraSil^{™}) post-reaction to remove residual Pd .

How can computational tools predict derivative reactivity or optimize synthesis?

Level : Advanced
Answer :

  • Retrosynthesis planning : Tools like Pistachio or Reaxys propose routes using analogous boronate intermediates .
  • DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., para vs. ortho substitution on aryl partners).
  • Machine learning : Platforms like IBM RXN for NMR shift prediction or reaction yield optimization .

Example :
A recent study used DFT to identify steric hindrance at the boronate’s phenyl ring as a determinant of coupling efficiency with electron-deficient aryl halides .

How to resolve contradictions in solvent-dependent reactivity data?

Level : Advanced
Answer :
Case study : Conflicting reports on THF vs. dioxane solvent efficacy:

  • THF : Enhances solubility of amine hydrochloride but may destabilize boronate via hydrolysis.
  • Dioxane/water : Stabilizes boronate but risks precipitating the amine.

Q. Resolution :

  • Conduct kinetic studies (e.g., in situ 11^{11}B NMR) to monitor boronate stability.
  • Add phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve interfacial reactivity .

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